Ethyl 4-oxocycloheptane-1-carboxylate
Description
Ethyl 4-oxocycloheptane-1-carboxylate is a bicyclic ester featuring a seven-membered cycloheptane ring with a ketone group at the 4-position and an ethyl ester moiety at the 1-position. This compound is structurally distinct due to its medium-sized ring system, which introduces unique steric and electronic properties compared to smaller (e.g., cyclohexane) or larger cyclic analogs.
Properties
IUPAC Name |
ethyl 4-oxocycloheptane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(12)8-4-3-5-9(11)7-6-8/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVZJSGXOCJBIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(=O)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-Oxocycloheptanecarboxylate can be synthesized through the esterification of 4-oxocycloheptanecarboxylic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4-Oxocycloheptanecarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Oxocycloheptanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: 4-Oxocycloheptanecarboxylic acid or 4-oxocycloheptanone.
Reduction: 4-Hydroxycycloheptanecarboxylate.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 4-Oxocycloheptanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-Oxocycloheptanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The cyclic structure of the compound also allows it to interact with enzymes and receptors, modulating their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 4-oxocycloheptane-1-carboxylate with analogous cyclic esters, focusing on structural, physicochemical, and functional differences.
Structural Analogues and Similarity Scores
Key structural analogs and their similarity scores (based on ) include:
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 | 0.93 | Six-membered ring (cyclohexane) vs. cycloheptane |
| Ethyl 3-oxocyclohexane-1-carboxylate | 33668-25-6 | 0.93 | Ketone at position 3 vs. 4 |
| Ethyl 1-ethyl-4-oxocyclohexanecarboxylate | 59032-71-2 | 0.90 | Additional ethyl substituent at position 1 |
| Ethyl 2-(2-oxocyclopentyl)acetate | 20826-94-2 | 0.90 | Five-membered ring (cyclopentane) and acetate chain |
Key Observations :
- Substituent Position : The ketone’s position (e.g., 3 vs. 4) alters electronic distribution, influencing nucleophilic attack sites .
- Functional Groups : Substituents like ethyl groups (e.g., 59032-71-2) increase steric hindrance, which may reduce reaction rates in esterification or hydrolysis .
Physicochemical Properties
While explicit data for this compound is unavailable, inferences can be drawn from analogs:
- Boiling/Melting Points : Cycloheptane derivatives generally exhibit lower melting points than cyclohexane analogs due to reduced crystal lattice stability .
- Solubility : The larger ring size may enhance solubility in polar aprotic solvents (e.g., ethyl acetate) compared to smaller-ring compounds .


Crystallographic Data
Crystallographic studies of related compounds (e.g., Ethyl 1-formamido-4-oxo-2,6-diphenyl-cyclohexanecarboxylate in ) reveal bond angles and torsional strains that differ significantly in cycloheptane systems. For example:
- Bond Angles : Cycloheptane derivatives exhibit C–C–C angles closer to 109.5° (e.g., 109.1°–113.2° in ) compared to the 120° angles in strained cyclohexane systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


